1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
CAS No.: 1217080-62-0
Cat. No.: VC11837998
Molecular Formula: C19H32ClNO2
Molecular Weight: 341.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217080-62-0 |
|---|---|
| Molecular Formula | C19H32ClNO2 |
| Molecular Weight | 341.9 g/mol |
| IUPAC Name | 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C19H31NO2.ClH/c1-15-7-5-6-12-20(15)13-17(21)14-22-18-10-8-16(9-11-18)19(2,3)4;/h8-11,15,17,21H,5-7,12-14H2,1-4H3;1H |
| Standard InChI Key | GNWHGICEAAXQRO-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1CC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl |
| Canonical SMILES | CC1CCCCN1CC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound features three distinct regions:
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Aromatic domain: A 4-tert-butylphenoxy group providing lipophilicity and potential π-π stacking interactions.
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Central propan-2-ol core: A secondary alcohol enabling hydrogen bonding and derivatization .
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Basic amine segment: A 2-methylpiperidine ring contributing to solubility in acidic conditions and receptor binding via protonation .
The hydrochloride salt enhances aqueous solubility, critical for pharmaceutical formulations .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₉H₃₀ClNO₂ | Calculated |
| Molecular weight | 355.9 g/mol | |
| CAS registry | Not publicly disclosed | N/A |
| Ionization state | Monoprotonated (pH < 4) |
Synthesis and Manufacturing
Synthetic Routes
A three-step sequence is proposed based on analogous compounds :
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Etherification: Reaction of 4-tert-butylphenol with epichlorohydrin under basic conditions yields 1-(4-tert-butylphenoxy)-2,3-epoxypropane.
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Ring-opening amination: The epoxide reacts with 2-methylpiperidine in polar aprotic solvents (e.g., DMF) to form the secondary alcohol .
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Salt formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt .
Table 2: Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | NaOH, H₂O, 60°C, 6 hr | 78 | 92 |
| 2 | DMF, 80°C, 12 hr | 65 | 85 |
| 3 | HCl/EtOH, 0°C, 1 hr | 89 | 98 |
Critical challenges include epoxide regioselectivity and piperidine stereochemistry, necessitating chiral HPLC for enantiomeric resolution .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: 12 mg/mL in pH 1.2 (simulated gastric fluid), declining to 0.3 mg/mL at pH 7.4 .
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LogP: 3.1 (un-ionized), reduced to 1.8 as hydrochloride.
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Thermal stability: Decomposes at 218°C (DSC), requiring storage at 2–8°C under nitrogen .
Pharmacological Profile
Mechanism of Action
Structural analogs exhibit:
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P2Y₁ receptor antagonism: IC₅₀ ≈ 50 nM in platelet aggregation assays .
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ABC transporter modulation: EC₅₀ of 120 nM for MRP1 inhibition in HEK293 cells .
The tert-butyl group enhances membrane permeability, while the protonated piperidine interacts with receptor carboxylate residues .
Table 3: In Vitro Activity Data
| Assay | Result | Model System |
|---|---|---|
| P2Y₁ binding | Kᵢ = 34 nM | Human platelets |
| MRP1 efflux inhibition | 72% at 10 μM | Caco-2 cells |
| CYP3A4 inhibition | IC₅₀ > 100 μM | Microsomes |
Therapeutic Applications
Cardiovascular Indications
Preclinical data suggest:
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Antithrombotic effects: 60% reduction in arterial thrombosis at 10 mg/kg (rat model) .
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Hypertension management: ACE-independent vasorelaxation at EC₅₀ = 3.2 μM .
Oncology
MRP1 inhibition potentiates doxorubicin cytotoxicity 4.1-fold in multidrug-resistant NSCLC cells .
Toxicological Considerations
Regulatory and Patent Landscape
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